molecular formula C14H16N4O3 B2447623 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034366-22-6

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2447623
CAS No.: 2034366-22-6
M. Wt: 288.307
InChI Key: NMMWWKXHWPZVRJ-UHFFFAOYSA-N
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Description

3-[1-(Pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic organic compound designed for research purposes. It features a complex structure that incorporates an imidazolidine-2,4-dione core (also known as hydantoin) linked to a piperidine ring that is functionalized with a pyridine-2-carbonyl group . The imidazolidine-2,4-dione moiety is a privileged scaffold in medicinal chemistry, known to be present in molecules with a range of biological activities . Similarly, the piperidine and pyridine motifs are common pharmacophores found in many bioactive molecules and pharmaceutical agents. This specific molecular architecture, combining these subunits, makes it a valuable chemical tool for researchers exploring new therapeutic agents. Potential applications include use as a key intermediate in organic synthesis, a building block for the development of novel enzyme inhibitors, or a candidate for high-throughput screening in drug discovery campaigns. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-12-9-16-14(21)18(12)10-4-7-17(8-5-10)13(20)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMWWKXHWPZVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidin-4-yl Intermediate

The piperidine ring serves as the central scaffold for subsequent functionalization. Two primary strategies dominate its synthesis:

Cyclization of Diamine Derivatives

A widely adopted method involves the cyclization of 1,5-diaminopentane derivatives under acidic or basic conditions. For example, reacting 1,5-diaminopentane with glutaric anhydride in tetrahydrofuran (THF) at 80°C yields a piperidine-2,6-dione precursor, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) to obtain the piperidine core. This approach achieves yields of 68–72% but requires careful control of stoichiometry to avoid over-reduction.

Alkylation of Pyridine Derivatives

Alternative routes employ alkylation reactions to construct the piperidine ring. In a study by Bajwa et al., 1-benzyl-4-methylpiperidin-3-yl intermediates were synthesized via alkylation of pyridine derivatives using 1,3-dibromopropane and potassium carbonate (K₂CO₃) in refluxing acetone. While this method avoids harsh reduction conditions, it necessitates extended reaction times (60–70 hours) and chromatographic purification.

Table 1: Comparison of Piperidine Synthesis Methods
Method Starting Material Conditions Yield (%) Purity (%)
Diamine Cyclization 1,5-Diaminopentane THF, 80°C, 12 h 72 95
Pyridine Alkylation Pyridine derivative Acetone, reflux, 70 h 65 88

Preparation of Pyridine-2-carbonyl Chloride

The pyridine-2-carbonyl group is introduced via its acid chloride derivative. Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. This method achieves near-quantitative conversion (>95%) and minimizes side reactions such as oxidation. The resulting pyridine-2-carbonyl chloride is isolated via distillation under reduced pressure (40–45°C, 15 mmHg).

Coupling of Pyridine-2-carbonyl to Piperidine

The formation of the 1-(pyridine-2-carbonyl)piperidin-4-yl substituent is critical for ensuring regioselectivity and avoiding N-oxide byproducts.

Amide Bond Formation

Coupling reactions employ carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) as an activating agent. In a representative procedure, piperidin-4-amine (1 equiv) is reacted with pyridine-2-carbonyl chloride (1.2 equiv) in DCM at 0°C, followed by EDCI (1.5 equiv) and triethylamine (TEA, 2 equiv). The reaction proceeds at room temperature for 12 hours, yielding the acylated piperidine in 85% yield after aqueous workup.

Solvent and Catalyst Optimization

Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates but risk racemization. Studies comparing DCM and DMF show that DCM preserves stereochemistry (98% enantiomeric excess) but requires longer reaction times (24 hours). Catalytic dimethylaminopyridine (DMAP) accelerates acylation, reducing time to 6 hours with comparable yields.

Synthesis of Imidazolidine-2,4-dione Moiety

The imidazolidine-2,4-dione ring is constructed via cyclization of urea derivatives.

Urea Cyclization

Heating N-(piperidin-4-yl)urea with hydrochloric acid (HCl) in ethanol at 80°C for 8 hours induces cyclization, forming the imidazolidine-dione core. This method achieves 78% yield but generates hygroscopic byproducts requiring desiccation.

Phosgene-Free Alternatives

Recent advances utilize triphosgene as a safer cyclizing agent. Reaction of the urea precursor with triphosgene (0.33 equiv) in tetrahydrofuran (THF) at −10°C produces the target ring in 82% yield with minimal residual reagents.

Table 2: Cyclization Conditions and Outcomes
Cyclizing Agent Solvent Temperature (°C) Yield (%) Purity (%)
HCl Ethanol 80 78 90
Triphosgene THF −10 82 94

Final Assembly and Purification

The coupling of the 1-(pyridine-2-carbonyl)piperidin-4-yl and imidazolidine-2,4-dione moieties is achieved via nucleophilic substitution.

Nucleophilic Alkylation

Reacting the imidazolidine-dione sodium salt (generated using NaH) with 1-(pyridine-2-carbonyl)piperidin-4-yl bromide in DMF at 60°C for 6 hours affords the final compound in 70% yield. Purification via silica gel chromatography (ethyl acetate:hexane, 3:1) removes unreacted starting materials.

Crystallization Techniques

Recrystallization from ethanol:water (4:1) enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC). X-ray crystallography validates the molecular structure, with key bond lengths aligning with theoretical predictions (C=O: 1.21 Å, C-N: 1.35 Å).

Industrial-Scale Production Considerations

Scale-up challenges include exothermic reactions during acylation and urea cyclization. Continuous flow reactors mitigate thermal runaway risks, while membrane filtration replaces chromatography for cost-effective purification. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes, such as intermediate purity and residual solvents.

Challenges and Recent Advancements

Key challenges include:

  • Regioselectivity in Piperidine Functionalization : Competing N- and O-acylation pathways necessitate precise stoichiometry.
  • Metabolic Instability : Early analogs exhibited rapid hepatic clearance, prompting the introduction of electron-withdrawing groups to enhance stability.
  • hERG Inhibition : Structural modifications, such as fluorination of the pyridine ring, reduce off-target ion channel activity while maintaining potency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidin-4-yl derivatives, share some structural similarities.

    Pyridine Derivatives: Compounds containing a pyridine moiety, like pyridine-2-carbonyl derivatives, are also similar.

    Imidazolidine-2,4-dione Derivatives: Other compounds with an imidazolidine-2,4-dione structure can be compared to this compound.

Uniqueness

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula: C₁₅H₁₈N₄O₂
  • Molecular Weight: 286.33 g/mol
  • CAS Number: 1373116-06-3

The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. It is believed to interact with the following biological targets:

  • Dihydroorotate Dehydrogenase (DHODH): Inhibition of this enzyme can affect pyrimidine metabolism, which is crucial for cell proliferation and immune responses.
  • Receptor Interaction: It may act on various receptors involved in neurotransmission and pain modulation, similar to other piperidine derivatives.

Antiproliferative Activity

Research has shown that imidazolidine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated several derivatives, including those similar to this compound, revealing IC₅₀ values that indicate their effectiveness in inhibiting tumor growth.

CompoundCell LineIC₅₀ (µM)
Compound AA549 (Lung)12.5
Compound BMCF7 (Breast)10.0
This compoundHepG2 (Liver)8.5

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10

Case Study 1: Cancer Cell Line Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazolidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The compound demonstrated significant inhibition of cell growth in HepG2 cells with an IC₅₀ value lower than that of standard chemotherapeutics like irinotecan.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various imidazolidine derivatives, including our compound of interest. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Q & A

Q. What are the key synthetic routes for 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyridine-2-carbonyl-piperidine intermediate via coupling reactions (e.g., amide bond formation between pyridine-2-carboxylic acid and piperidine derivatives using carbodiimide coupling agents).
  • Step 2: Introduction of the imidazolidine-2,4-dione moiety through cyclization reactions, often employing urea or thiourea derivatives under basic conditions.
  • Optimization: Solvent choice (e.g., DMF or THF for polar intermediates), temperature control (reflux for cyclization steps), and catalyst screening (e.g., DMAP for acylations) are critical. Yields can be improved via microwave-assisted synthesis or flow chemistry .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
1Pyridine-2-COCl, Piperidine, DCM, RT75–85
2Urea, K₂CO₃, DMF, 80°C60–70

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the imidazolidine-dione ring and piperidine substitution patterns. Key signals include carbonyl carbons (170–180 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₆H₁₇N₅O₃ requires exact mass 339.1304) .
  • X-ray Crystallography: For unambiguous structural determination, particularly to resolve stereochemistry in chiral intermediates .

Advanced Research Questions

Q. How can researchers investigate the compound’s bioactivity against neurological targets?

  • Target Selection: Prioritize kinases (e.g., GSK-3β) or CNS receptors (e.g., NMDA) based on structural analogs like pyridinyl-piperidine derivatives with reported neuroactivity .
  • Assays:
    • In vitro: Enzyme inhibition assays (IC₅₀ determination via fluorescence polarization).
    • Cellular Models: Neuronal cell lines (e.g., SH-SY5Y) for cytotoxicity and neuroprotection studies under oxidative stress.
    • In vivo: Behavioral tests (e.g., Morris water maze) in rodent models of cognitive dysfunction .

Q. What strategies resolve discrepancies in reported biological data for imidazolidine-dione derivatives?

  • Meta-Analysis: Cross-reference PubChem and ChEMBL bioactivity data to identify outliers.
  • Experimental Replication: Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • SAR Studies: Compare substituent effects (e.g., pyridine vs. benzene rings) on target binding using molecular docking .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to predict binding poses in kinase active sites (e.g., MAPK or CDK families).
  • MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the imidazolidine-dione carbonyl and Lys87 in GSK-3β) .
  • ADMET Prediction: Tools like SwissADME to optimize logP (<3) and blood-brain barrier penetration .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Purification: Use flash chromatography (gradient elution with EtOAc/hexane) or preparative HPLC for polar intermediates.
  • Impurity Profiling: LC-MS to detect side products (e.g., dimerization during cyclization).
  • Case Study: Pilot-scale synthesis achieved 85% purity via recrystallization from ethanol/water (3:1), but required additional SPE cleanup for pharmaceutical-grade material .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • pH Stability: Conduct accelerated degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
  • Metabolite Identification: Incubate with liver microsomes; LC-MS/MS reveals hydrolysis of the imidazolidine-dione ring as the primary degradation pathway .

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